methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the 4-chlorophenyl group: This step involves the use of chlorinated aromatic compounds under conditions that facilitate electrophilic aromatic substitution.
Attachment of the sulfanyl group: This is typically done using thiol-containing reagents under nucleophilic substitution conditions.
Formation of the acetamido linkage: This involves the reaction of the intermediate with acetic anhydride or similar reagents.
Esterification to form the benzoate: The final step involves esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazolo[3,4-d]pyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, thiols, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in studies involving enzyme inhibition, cell signaling pathways, and other biological processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a functional material in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group can exhibit similar chemical reactivity and biological properties.
Uniqueness
Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNWYYAPLYJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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